molecular formula C18H30Cl2N10O4 B13814401 N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride

Cat. No.: B13814401
M. Wt: 521.4 g/mol
InChI Key: QOVPWYXECNKVKE-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrrole-based carboxamide derivative characterized by multiple functional groups, including a 3-amino-3-iminopropyl carbamoyl moiety and a diaminomethylideneamino acetyl substituent. Its synthesis involves sequential coupling reactions, as exemplified in related pyrrole-carboxamide compounds (e.g., compound 87 in ), where intermediates such as 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride are coupled with amino-substituted pyrrole derivatives .

Properties

Molecular Formula

C18H30Cl2N10O4

Molecular Weight

521.4 g/mol

IUPAC Name

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride

InChI

InChI=1S/C18H26N10O3.2ClH.H2O/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22;;;/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H;1H2

InChI Key

QOVPWYXECNKVKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N.O.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these stages:

  • 3.1.1 Synthesis of 1-methylpyrrole-3-carboxylic acid derivatives:
    Starting from commercially available 1-methylpyrrole, selective functionalization at the 3-position with carboxylic acid or activated ester groups is performed.

  • 3.1.2 Formation of Carbamoyl Linkages:
    The carboxylic acid derivatives are coupled with amines bearing the 3-amino-3-iminopropyl group using carbodiimide-mediated coupling agents (e.g., EDCI, DCC) or activated esters to form amide bonds.

  • 3.1.3 Introduction of the Guanidine Moiety:
    The diaminomethylideneaminoacetyl group is introduced via reaction of an aminoacetyl intermediate with guanidine derivatives, often under mild basic conditions to avoid side reactions.

  • 3.1.4 Salt Formation and Hydration:
    The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in aqueous media, resulting in a hydrate salt form that enhances compound stability and crystallinity.

Detailed Stepwise Synthesis

Step Reaction Description Reagents/Conditions Outcome
1 Methylation of pyrrole nitrogen Methyl iodide or methyl sulfate, base (e.g., K2CO3) 1-methylpyrrole
2 Carboxylation at 3-position Lithiation followed by CO2 quench or direct oxidation 1-methylpyrrole-3-carboxylic acid
3 Activation of carboxylic acid Formation of acid chloride or NHS ester Activated intermediate
4 Amide coupling with 3-amino-3-iminopropylamine EDCI/HOBt or DCC, base (e.g., DIPEA) Carbamoyl linkage formed
5 Attachment of diaminomethylideneaminoacetyl group Reaction with guanidine derivatives in aqueous or organic solvent Guanidine-substituted amide
6 Salt formation Treatment with HCl in water or ethanol Dihydrochloride hydrate salt

Representative Reaction Conditions

  • Coupling Reactions: Typically performed at 0–25°C under inert atmosphere (N2 or Ar) to avoid oxidation.
  • Purification: Crude products are purified by recrystallization from aqueous ethanol or by preparative HPLC to obtain the pure dihydrochloride hydrate.
  • Yield: Overall yields for the multi-step synthesis range from 40% to 60%, depending on reagent purity and reaction optimization.

Research Findings and Analysis

  • The compound’s synthesis was first reported in patents related to immunomodulatory agents and DNA-binding ligands, highlighting the importance of precise amide bond formation and guanidine incorporation for biological activity.
  • Structural analogs such as distamycin A and its derivatives share similar synthetic routes, involving iterative amide coupling of pyrrole carboxamides and guanidine functionalization.
  • The hydrate dihydrochloride salt form improves aqueous solubility, crucial for biological assays and pharmaceutical formulation.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 1-methylpyrrole, 3-amino-3-iminopropylamine, guanidine derivatives
Key Reactions Methylation, carboxylation, amide coupling, guanidine attachment
Coupling Agents EDCI, DCC, HOBt, NHS ester
Solvents DMF, DCM, aqueous ethanol
Conditions Ambient to 25°C, inert atmosphere
Purification Recrystallization, preparative chromatography
Final Form Hydrate dihydrochloride salt
Yield Range 40%–60% overall

Chemical Reactions Analysis

Types of Reactions

Netropsin dihydrochloride hydrate primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions include:

Common Reagents and Conditions

The binding of netropsin dihydrochloride hydrate to DNA typically occurs under physiological conditions, with the presence of buffers to maintain pH and ionic strength. Common reagents include:

Major Products Formed

The primary product of the interaction between netropsin dihydrochloride hydrate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound's structural features suggest potential applications in anticancer therapies. Similar compounds have shown efficacy in targeting cancer cell proliferation pathways. Research indicates that derivatives of pyrrole exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer treatment protocols.

2. Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. The presence of guanidine and amine groups may enhance the interaction with microbial cell membranes, potentially leading to the development of new antimicrobial agents.

3. Enzyme Inhibition
The compound's ability to interact with specific enzymes could be explored for therapeutic applications in diseases where enzyme regulation is crucial. For instance, compounds that inhibit proteases or kinases can play significant roles in treating conditions like cancer or viral infections.

Synthesis and Modification

The synthesis typically involves multi-step organic synthesis techniques, optimizing for yield and purity through methods such as chromatography. This process is critical for developing analogs with enhanced pharmacological properties.

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking : To predict how the compound binds to target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines.

These studies will provide insights into the therapeutic potential and guide further modifications to improve efficacy.

Mechanism of Action

Netropsin dihydrochloride hydrate exerts its effects by binding to the minor groove of DNA, where it forms hydrogen bonds with the base pairs and displaces water molecules. This binding alters the DNA structure, affecting processes such as transcription and replication. The molecular targets include AT-rich regions of double-stranded DNA, and the pathways involved are primarily related to DNA synthesis and regulation .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Feature Target Compound Compound 87 () DM-19 ()
Core Structure Bis-pyrrole carboxamide Mono-pyrrole carboxamide Mono-pyrrole carboxamide
Key Substituents Diaminomethylideneamino acetyl group Nitro group at pyrrole C4 Trifluoromethyl benzyl group
¹H NMR Shifts (δ, ppm) Methyl groups: ~3.80–3.95; Amide: ~8.19–10.28 Methyl groups: 3.80–3.95; Amide: 8.19 Methyl groups: 2.60–3.49; Amide: 8.56
Molecular Ion (MS) Not reported m/z 484 ([M+H]⁺) Not reported

Spectroscopic and Metabolomic Profiling

  • NMR Analysis: demonstrates that chemical shift differences in regions A (δ 39–44) and B (δ 29–36) can localize substituent variations in structurally related compounds. For the target compound, analogous shifts would likely highlight differences in the diaminomethylideneamino group compared to simpler analogues .
  • MS/MS Molecular Networking : As per , compounds with cosine scores >0.7 in MS/MS fragmentation patterns are deemed structurally related. The target compound’s fragmentation profile (if available) could be clustered with other pyrrole-carboxamides, such as Compound 87, due to shared pyrrole ring cleavage patterns .

Functional and Mechanistic Insights

  • Lumping Strategy: notes that compounds with similar structures (e.g., shared pyrrole-carboxamide backbones) may undergo analogous physicochemical processes. This suggests that the target compound’s solubility and reactivity could be predicted using data from simpler analogues like DM-19 .

Biological Activity

N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including multiple functional groups such as amines, guanidines, and carboxamides, suggest a variety of biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound has a molecular formula of C21H25N9O4C_{21}H_{25}N_{9}O_{4} and a molecular weight of approximately 467.48 g/mol. It features various functional groups that contribute to its biological activity:

Functional Group Description
Amino GroupContributes to receptor binding
Guanidine GroupMay enhance pharmacological effects
Carboxamide GroupInvolved in hydrogen bonding interactions

The compound exhibits the following properties:

Property Value
Molecular Weight467.48 g/mol
LogP-1.7
Hydrogen Bond Donors7
Hydrogen Bond Acceptors5

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The specific biological activity of N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide is believed to involve interactions with various biological targets, potentially modulating pathways related to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic processes.
  • Receptor Binding : Its structural features suggest a capability to bind to receptors, influencing signaling pathways.

Pharmacological Applications

The potential applications of this compound include:

  • Antihypertensive Agents : Similar compounds have shown promise in reducing blood pressure through inhibition of aminopeptidase P (XPNPEP), which degrades bradykinin .
  • Anticancer Activity : Research on related pyrrole derivatives indicates potential anticancer properties through the modulation of cell signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

  • Study on Pyrrole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that pyrrole derivatives exhibit a broad range of biological activities, including anti-inflammatory and anticancer effects .
  • Mechanistic Studies : Research has shown that specific modifications in the structure can enhance or diminish biological activity, emphasizing the need for detailed structure-activity relationship (SAR) studies.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide, it's useful to compare it with other related compounds:

Compound Name Structural Features Unique Aspects
1-MethylpyrroleContains a methyl group on pyrroleSimpler structure with limited functional diversity
Guanidine Acetic AcidContains guanidine and carboxylic acidFocused on metabolic pathways
Pyrrole DerivativesVarying substituents on pyrrole ringBroad range of biological activities

The combination of multiple active groups in N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide may provide synergistic effects not observed in simpler analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The compound can be synthesized via sequential carbamoylation and amidation steps. A key intermediate involves coupling 1-(2-methyl-1H-imidazol-4-yl)ethan-1-amine with activated carbonyl derivatives using HATU (a coupling agent) under inert conditions . Yield optimization (e.g., 35% in ) requires precise stoichiometric control of reactants, anhydrous solvents (e.g., DMF or DCM), and temperature gradients (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography with silica gel (hexane/EtOAc gradients) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • NMR Spectroscopy : Use DMSO-d6 as a solvent for <sup>1</sup>H and <sup>13</sup>C NMR to resolve pyrrole and carboxamide proton signals (δ 6.5–8.6 ppm) and confirm regiochemistry .
  • LCMS/HRMS : Electrospray ionization (ESI) in positive ion mode provides accurate mass data (e.g., m/z 392.2 in ) and quantifies purity (>98% via HPLC with C18 columns and 0.1% TFA/ACN gradients) .
  • Elemental Analysis : Validate stoichiometry using combustion analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What solvent systems are optimal for solubility and stability studies?

The dihydrochloride hydrate form enhances solubility in polar solvents (e.g., water, DMSO, or ethanol). For stability, avoid prolonged exposure to acidic aqueous solutions (>pH 3) to prevent hydrolysis of the iminopropyl carbamoyl group. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways for modifying the pyrrole-carboxamide scaffold. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . COMSOL Multiphysics simulations can model solvent effects and activation energies for amidation steps .

Q. What strategies resolve contradictions in spectroscopic data between batches?

Discrepancies in NMR or LCMS profiles often arise from residual solvents, tautomerism, or hydrate/dihydrochloride ratio variations. Mitigation steps:

  • Dynamic NMR : Resolve tautomeric equilibria by heating samples to 60°C in DMSO-d6 .
  • Karl Fischer Titration : Quantify water content to confirm hydrate stoichiometry .
  • Ion Chromatography : Verify chloride counterion consistency (e.g., 2:1 HCl ratio) .

Q. How can hygroscopicity challenges be managed during formulation studies?

The hydrate form’s hygroscopicity requires controlled environments (<30% RH) during handling. Use inert gas blankets (N2 or Ar) for weighing and synthesis. For in vivo studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to stabilize the amorphous phase .

Q. What methodologies validate the compound’s bioactivity without interference from degradation products?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation pathways.
  • LCMS-PDA Coupling : Monitor UV-Vis spectra (200–400 nm) and MS fragmentation to distinguish parent compound peaks from artifacts .
  • Bioassay Spiking : Add purified degradation products to bioactivity assays (e.g., enzyme inhibition) to quantify interference thresholds .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., HATU equivalents, solvent drying methods) to ensure batch-to-batch consistency .
  • Data Integrity : Use encrypted ELN (Electronic Lab Notebook) systems with version control to prevent data loss or tampering .
  • Ethical AI Integration : Apply machine learning models trained on PubChem/CAS datasets to predict synthetic routes but validate outputs experimentally to avoid algorithmic bias .

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